molecular formula C6H9N3O2 B1331116 2,5-Dimethoxypyrimidin-4-amine CAS No. 6960-17-4

2,5-Dimethoxypyrimidin-4-amine

Cat. No. B1331116
CAS RN: 6960-17-4
M. Wt: 155.15 g/mol
InChI Key: XOJPOIGPYBYDJF-UHFFFAOYSA-N
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Description

2,5-Dimethoxypyrimidin-4-amine is an organic compound with the molecular formula C6H9N3O2 . It belongs to the class of organic compounds known as aminopyrimidines and derivatives . These are organic compounds containing an amino group attached to a pyrimidine ring .


Molecular Structure Analysis

The molecular structure of 2,5-Dimethoxypyrimidin-4-amine consists of a pyrimidine ring substituted with two methoxy groups at positions 2 and 5 and an amino group at position 4 . The molecular weight of this compound is 155.15 g/mol .


Physical And Chemical Properties Analysis

2,5-Dimethoxypyrimidin-4-amine is a white to off-white powder or crystals . It has a molecular weight of 155.15 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . It also has a rotatable bond count of 2 . The topological polar surface area is 70.3 Ų .

Scientific Research Applications

Synthesis and Characterization in Pharmaceutical Science

  • 2,5-Dimethoxypyrimidin-4-amine is used in the synthesis of new pharmaceutical compounds. For instance, it is condensed with triazine derivatives and further reacted with various aromatic amines. These compounds are characterized by conventional and instrumental methods, and their biological properties are studied (Parikh & Vyas, 2012).

Structural Studies in Chemistry

  • This compound is involved in co-crystal formation, such as with 2-(1H-indol-3-yl)acetic acid. In this structure, 2,5-Dimethoxypyrimidin-4-amine interacts through hydrogen bonds, forming a supramolecular chain and ladder, which is significant for understanding molecular interactions (Ebenezer & Muthiah, 2010).

Crystallography and Molecular Geometry

  • The crystal structure of 2,5-Dimethoxypyrimidin-4-amine has been studied to understand its molecular geometry and interactions. These studies provide insights into the behavior of this compound under different chemical environments and can inform drug design (Fábry, 2016).

Biological Evaluation in Drug Discovery

  • Various derivatives of 2,5-Dimethoxypyrimidin-4-amine are synthesized and evaluated for their biological activities, particularly in the context of antimicrobial and antifungal properties. This research contributes to the development of new pharmaceuticals (Ghorab et al., 2017).

Application in Agricultural Chemistry

  • Derivatives of 2,5-Dimethoxypyrimidin-4-amine are used in the synthesis of herbicides. Research in this area explores the synthesis and effectiveness of such compounds, contributing to advancements in agricultural chemistry (Yang & Lu, 2010).

Mass Spectrometry and Chemical Transformations

  • The compound is used in mass spectrometry studies to predict chemical transformations of related derivatives. Such research is crucial for understanding the behavior of these compounds in different environments and their potential applications in various fields (Wang et al., 2006).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2,5-dimethoxypyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-10-4-3-8-6(11-2)9-5(4)7/h3H,1-2H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOJPOIGPYBYDJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80290583
Record name 2,5-Dimethoxypyrimidin-4-amine
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Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethoxypyrimidin-4-amine

CAS RN

6960-17-4
Record name 2,5-Dimethoxy-4-pyrimidinamine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyrimidinamine, 2,5-dimethoxy-
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Record name 6960-17-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Pyrimidinamine, 2,5-dimethoxy-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,5-Dimethoxypyrimidin-4-amine
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URL https://comptox.epa.gov/dashboard/DTXSID80290583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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